3-(3,3-Dibromoprop-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione

Description

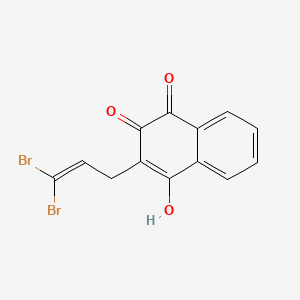

3-(3,3-Dibromoprop-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione is a halogenated naphthoquinone derivative characterized by a naphthalene-1,2-dione core substituted with a hydroxyl group at position 4 and a 3,3-dibromopropenyl chain at position 2. The compound’s structure combines electron-withdrawing bromine atoms and a conjugated enone system, which may confer unique electrochemical and photochemical properties.

Properties

CAS No. |

36417-15-9 |

|---|---|

Molecular Formula |

C13H8Br2O3 |

Molecular Weight |

372.01 g/mol |

IUPAC Name |

3-(3,3-dibromoprop-2-enyl)-4-hydroxynaphthalene-1,2-dione |

InChI |

InChI=1S/C13H8Br2O3/c14-10(15)6-5-9-11(16)7-3-1-2-4-8(7)12(17)13(9)18/h1-4,6,16H,5H2 |

InChI Key |

XORFFJDRIVKWMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)CC=C(Br)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dibromoprop-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione typically involves the bromination of a suitable naphthoquinone precursor followed by the introduction of the propenyl group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination. The reaction conditions often include:

Solvent: Acetic acid or dichloromethane

Temperature: Room temperature to reflux

Catalyst: Iron(III) bromide or aluminum bromide

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dibromoprop-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The naphthoquinone core can be reduced to form hydroquinone derivatives.

Substitution: The dibromopropenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinone derivatives

Reduction: Hydroquinone derivatives

Substitution: Substituted naphthoquinones with various functional groups

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Potential use as a therapeutic agent due to its biological activities.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The biological activity of 3-(3,3-Dibromoprop-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione is attributed to its ability to interact with cellular targets such as enzymes and DNA. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where the induction of oxidative stress can lead to cell death.

Comparison with Similar Compounds

Structural Comparison

The table below compares the molecular features of 3-(3,3-Dibromoprop-2-en-1-yl)-4-hydroxynaphthalene-1,2-dione with structurally related naphthoquinones and cyclobutene-diones:

Key Observations :

- Solubility: Atovaquone is insoluble in water and ethanol but soluble in DMSO (>17 mg/mL), whereas the brominated analog’s solubility profile is likely similar due to shared hydrophobic naphthoquinone scaffolding.

Physicochemical and Functional Comparison

2.2.1 Stability and Reactivity

- Halogen Effects : Bromine’s higher atomic polarizability compared to chlorine (as in Atovaquone) may increase intermolecular halogen bonding, influencing crystallinity or aggregation behavior.

- Redox Activity: Naphthoquinones are known for reversible redox cycling. The electron-deficient dibromopropenyl group in the target compound could lower reduction potentials relative to hydroxyl- or amino-substituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.